molecular formula C15H12N2OS2 B3014939 N-(5-benzyl-1,3-thiazol-2-yl)thiophene-2-carboxamide CAS No. 301176-87-4

N-(5-benzyl-1,3-thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B3014939
CAS No.: 301176-87-4
M. Wt: 300.39
InChI Key: GCLLSWDNUPEMDW-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3-thiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that features a thiazole ring fused with a thiophene ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both thiazole and thiophene rings in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)thiophene-2-carboxamide typically involves the reaction of 5-benzyl-1,3-thiazole-2-amine with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,3-thiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3-thiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, it may induce apoptosis by interacting with DNA and inhibiting topoisomerase enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-benzyl-1,3-thiazol-2-yl)thiophene-2-carboxamide is unique due to the combination of thiazole and thiophene rings in its structure. This dual-ring system imparts distinct electronic and steric properties, making it a versatile scaffold for drug design and materials science .

Properties

IUPAC Name

N-(5-benzyl-1,3-thiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS2/c18-14(13-7-4-8-19-13)17-15-16-10-12(20-15)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLLSWDNUPEMDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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